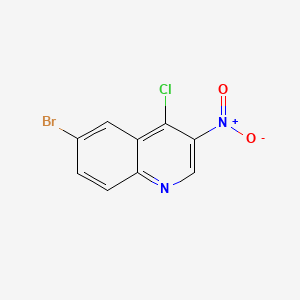
2,4-Dimethoxypyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxypyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxypyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with antiviral, antibacterial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
Target of Action
2,4-Dimethoxypyrimidine-5-carbonitrile is designed to target the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival. It is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation. Their inhibition leads to the suppression of tumor growth .
Result of Action
The inhibition of EGFR by this compound leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .
Biochemische Analyse
Biochemical Properties
2,4-Dimethoxypyrimidine-5-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cell signaling pathways . The compound’s interaction with EGFR involves binding to the ATP-binding site, thereby inhibiting the receptor’s activity and affecting downstream signaling pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis. Additionally, it upregulates the level of caspase-3, a key enzyme in the apoptotic pathway, thereby promoting programmed cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity . This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, the compound’s interaction with EGFR results in the downregulation of genes associated with cell growth and division.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to gradual degradation, affecting its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate antiproliferative activity against tumor cells . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted through the kidneys.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and nucleus. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy and specificity. Additionally, the compound’s interaction with nuclear receptors and transcription factors influences gene expression and cellular responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxypyrimidine-5-carbonitrile typically involves the reaction of 2,4-dimethoxypyrimidine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy groups at positions 2 and 4 of the pyrimidine ring are replaced by the cyano group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Primary amines derived from the reduction of the cyano group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxypyrimidine: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different reactivity and applications.
2,4-Dihydroxypyrimidine: Contains hydroxyl groups, which significantly alter its chemical properties and reactivity.
Uniqueness
2,4-Dimethoxypyrimidine-5-carbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
2,4-dimethoxypyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJATLRDZXCNDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
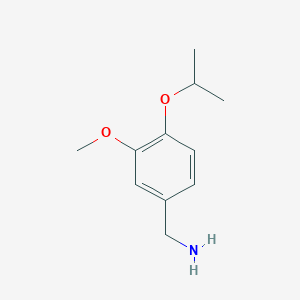
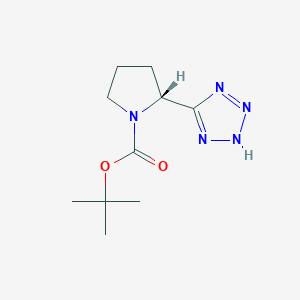
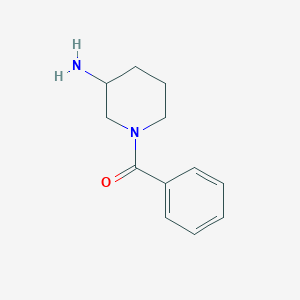

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)
![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)

![2,2-Dimethyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1343773.png)
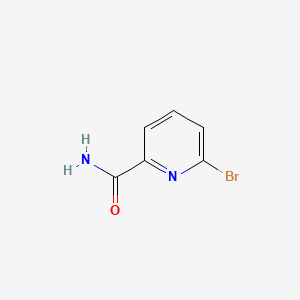
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
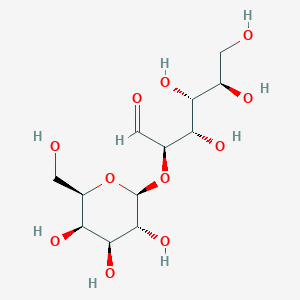
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)
